

Cyclooctane-1,5-dicarboxylic Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Cyclooctane-1,5-dicarboxylic acid

Cat. No.: B3051946

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid, a fascinating and versatile chemical entity, is gaining attention in various scientific fields. Its unique structural framework, characterized by an eight-membered carbocyclic ring substituted with two carboxylic acid moieties, offers a compelling platform for the synthesis of novel polymers, advanced materials, and potentially, new therapeutic agents. The conformational flexibility of the cyclooctane ring, primarily existing in a stable boat-chair conformation, combined with the reactive carboxylic acid groups, makes it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive review of the current literature on cyclooctane-1,5-dicarboxylic acid, focusing on its synthesis, physicochemical properties, and potential applications, with a particular emphasis on its relevance to drug development.

Physicochemical Properties

The fundamental physical and chemical properties of **cyclooctane-1,5-dicarboxylic acid** are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.



Property	Value	Reference
Molecular Formula	C10H16O4	[2]
Molecular Weight	200.23 g/mol	[2]
CAS Number	3724-64-9	[2]
Boiling Point	402.2 °C at 760 mmHg	[2]
Density	1.203 g/cm ³	[2]
Flash Point	211.2 °C	[2]
Vapor Pressure	1.36E-07 mmHg at 25°C	[2]
Refractive Index	1.501	[2]

Synthesis of Cyclooctane-1,5-dicarboxylic Acid

The primary synthetic route to **cyclooctane-1,5-dicarboxylic acid** involves the oxidative cleavage of the corresponding cycloalkene, cyclooctene. This method can achieve yields exceeding 70% under optimized conditions.[1]

General Experimental Protocol: Oxidative Cleavage of Cyclooctene

This protocol describes a general method for the synthesis of **cyclooctane-1,5-dicarboxylic acid** from cyclooctene. Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired scale.

Materials:

- Cyclooctene
- Oxidizing agent (e.g., Potassium permanganate, Ozone, Ruthenium tetroxide with a cooxidant)
- Solvent (e.g., Acetone, Dichloromethane, Water)



- Acid or base for pH adjustment and workup (e.g., Sulfuric acid, Sodium hydroxide)
- Sodium bisulfite (for quenching)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclooctene in a suitable solvent and cool the mixture in an ice bath.
- Oxidation: Slowly add a solution of the oxidizing agent to the stirred cyclooctene solution.
 The reaction temperature should be carefully monitored and maintained.
- Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a reducing agent like sodium bisulfite until the oxidant is consumed.
- Workup: Acidify the reaction mixture with a suitable acid (e.g., 10% sulfuric acid) and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of **cyclooctane-1,5-dicarboxylic acid**. While experimental spectra are not widely available in the public domain, predicted spectroscopic data provides valuable guidance for characterization.



Spectroscopic Data (Predicted)	
¹H NMR	_
Chemical Shift (ppm)	Protons
10.0 - 12.0	Carboxylic acid protons (-COOH)
2.0 - 2.5	Methine protons (-CH-) adjacent to carboxyl groups
1.4 - 1.8	Methylene protons (-CH ₂ -) of the cyclooctane ring
¹³ C NMR	
Chemical Shift (ppm)	Carbon Atoms
175 - 180	Carboxylic acid carbons (-COOH)
40 - 45	Methine carbons (-CH-) adjacent to carboxyl groups
25 - 30	Methylene carbons (-CH ₂ -) of the cyclooctane ring
FT-IR	
Wavenumber (cm ⁻¹)	Functional Group
2800 - 3300 (broad)	O-H stretch of the carboxylic acid
~1700	C=O stretch of the carboxylic acid

Applications Materials Science

Cyclooctane-1,5-dicarboxylic acid serves as a valuable monomer in the synthesis of polyesters and polyamides. The incorporation of the cyclooctane ring into the polymer backbone can impart unique properties such as improved thermal stability and mechanical strength.[1]



Drug Development

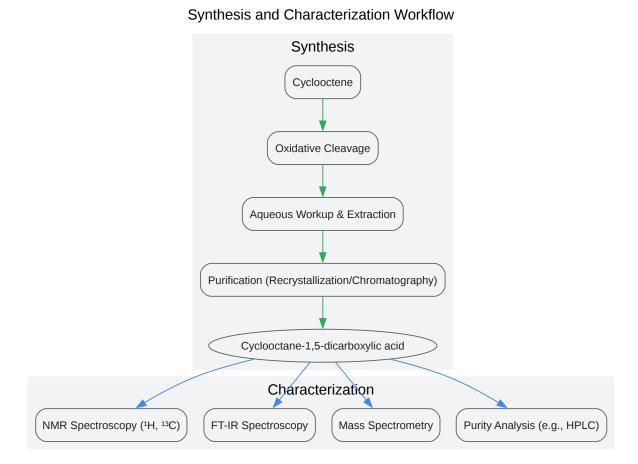
While direct pharmacological studies on **cyclooctane-1,5-dicarboxylic acid** are limited, its structural features suggest several potential applications in drug development.

- Scaffold for New Chemical Entities: The rigid yet flexible cyclooctane core can serve as a
 three-dimensional scaffold for the design of novel drug candidates. The dicarboxylic acid
 functional groups provide convenient handles for the attachment of various pharmacophores.
- Linker Molecule: The dicarboxylic acid can act as a linker to connect two active pharmacophores, creating bifunctional molecules or prodrugs.
- Potential for Bioactivity: Dicarboxylic acids are known to interact with various biological targets. While not directly demonstrated for the cyclooctane derivative, analogous dicarboxylic acids have shown inhibitory activity against pro-inflammatory cytokines, suggesting a potential avenue for investigation.[1]

Experimental Workflows and Signaling Pathways Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of **cyclooctane-1,5-dicarboxylic acid** is depicted below.





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Caption: A logical workflow for the synthesis and subsequent characterization of **cyclooctane-1,5-dicarboxylic acid**.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known activities of analogous dicarboxylic acids, a hypothetical signaling pathway for the potential anti-inflammatory effects of **cyclooctane-1,5-dicarboxylic acid**



derivatives is proposed. Disclaimer: This pathway is speculative and requires experimental validation.

Hypothetical Anti-Inflammatory Signaling Pathway LPS TLR4 MyD88 TRAF6 inhibits (hypothetical) TAK1 **IKK Complex** activates NF-ĸB promotes transcription

Pro-inflammatory Cytokines (TNF-α, IL-6)



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Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a **cyclooctane-1,5-dicarboxylic acid** derivative.

Conclusion

Cyclooctane-1,5-dicarboxylic acid is a molecule with considerable potential, primarily as a monomer for advanced materials. While its application in drug development is currently underexplored, its unique conformational properties and the presence of versatile carboxylic acid handles make it an attractive scaffold for medicinal chemistry exploration. Future research should focus on developing efficient and scalable synthetic protocols, undertaking comprehensive spectroscopic characterization, and, most importantly, exploring the biological activities of its derivatives. The investigation of its potential as an anti-inflammatory, anti-viral, or anti-cancer agent, based on the activities of structurally related compounds, could unveil novel therapeutic opportunities.

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